

Padsevonil's Binding Affinity for SV2 Isoforms: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Padsevonil (formerly UCB0942) is an investigational antiepileptic drug (AED) rationally designed to exhibit a dual mechanism of action, targeting both presynaptic and postsynaptic sites.[1][2] A key feature of its preclinical profile is its interaction with the synaptic vesicle glycoprotein 2 (SV2) family of proteins—SV2A, SV2B, and SV2C.[3] This document provides a detailed examination of **Padsevonil**'s binding affinity for these three isoforms, including quantitative data and the experimental methodologies employed in these assessments.

Comparative Binding Affinity of Padsevonil for SV2A, SV2B, and SV2C

In vitro studies have demonstrated that **Padsevonil** is a high-affinity ligand for all three synaptic vesicle protein 2 isoforms.[4] Unlike the selective SV2A ligands levetiracetam and brivaracetam, **Padsevonil** exhibits potent binding to SV2A, SV2B, and SV2C.[5][6] The binding affinities, expressed as pKi values (the negative logarithm of the inhibition constant, Ki), are summarized in the table below. A higher pKi value indicates a stronger binding affinity.



Compound	SV2A (pKi)	SV2B (pKi)	SV2C (pKi)
Padsevonil	8.5[5][6]	7.9[5][6]	8.5[5][6]
Levetiracetam	5.2[5][6]	Low Affinity[4]	Low Affinity[4]
Brivaracetam	6.6[5][6]	Low Affinity[4]	Low Affinity[4]

These data highlight **Padsevonil**'s unique profile as a broad-spectrum SV2 ligand, with nanomolar affinity for all three isoforms.[5][6] This is in stark contrast to levetiracetam and brivaracetam, which show significantly lower affinity for SV2B and SV2C.[4]

Experimental Protocol: In Vitro Radioligand Binding Assay

The binding affinity of **Padsevonil** for the SV2 isoforms was determined using in vitro radioligand binding assays.[4][5] The general methodology for such an assay is outlined below.

Preparation of Recombinant SV2 Proteins

- Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and then transfected with expression vectors containing the cDNA for human SV2A, SV2B, or SV2C.[4]
- Membrane Preparation: After a period of expression, the cells are harvested. The cell
 membranes are then prepared by homogenization in a cold lysis buffer, followed by
 centrifugation to pellet the membranes. The resulting membrane pellets, rich in the
 expressed SV2 proteins, are stored at -80°C until use.[7]

Radioligand Binding Assay

The principle of a competitive radioligand binding assay is to measure the ability of an unlabeled compound (**Padsevonil**) to displace a radiolabeled ligand that is known to bind to the target receptor.

- Assay Components:
 - Membrane homogenate: Containing the recombinant SV2A, SV2B, or SV2C protein.



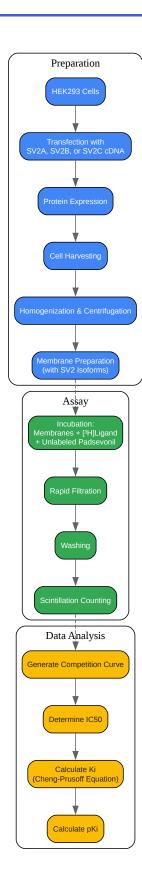
- Radioligand: A tritiated ligand, such as [3H]Padsevonil, is used.[4]
- Test compound: A range of concentrations of unlabeled Padsevonil.
- Assay buffer: A buffer solution to maintain optimal pH and ionic strength for binding.
- Incubation: The membrane homogenate, radioligand, and varying concentrations of the test compound are incubated together in a 96-well plate. This allows for competition between the radiolabeled and unlabeled ligands for binding to the SV2 protein.[7] The incubation is typically carried out at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.[7]
- Separation of Bound and Free Radioligand: Following incubation, the mixture is rapidly filtered through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.[8] The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.[7]
- Quantification of Radioactivity: The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[7]

Data Analysis

- Competition Curves: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the unlabeled test compound.
- Determination of IC50 and Ki: The concentration of the test compound that inhibits 50% of
 the specific binding of the radioligand is determined as the IC50 value. The IC50 value is
 then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes
 into account the concentration and affinity of the radioligand.[7] The pKi is then calculated as
 the negative logarithm of the Ki.

Visualizations Signaling Pathways and Experimental Workflows

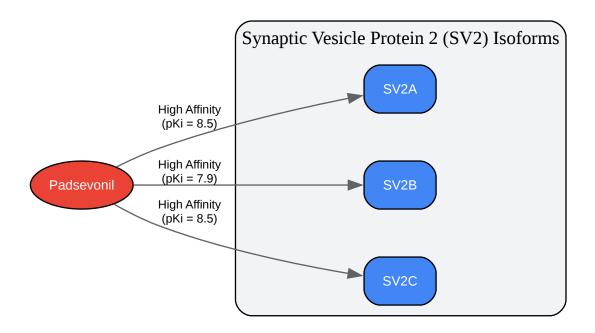




Click to download full resolution via product page



Caption: Workflow for determining **Padsevonil**'s binding affinity using a radioligand binding assay.



Click to download full resolution via product page

Caption: Padsevonil demonstrates high binding affinity for all three SV2 isoforms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Padsevonil randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach PMC [pmc.ncbi.nlm.nih.gov]
- 2. trial.medpath.com [trial.medpath.com]
- 3. atriumhealth.org [atriumhealth.org]
- 4. Padsevonil-binds-to-synaptic-vesicle-protein-2-A--B--and-C-isoforms-and-to-the-benzodiazepine-site-on-the-GABA-A-receptor [aesnet.org]







- 5. Pharmacological Profile of the Novel Antiepileptic Drug Candidate Padsevonil: Interactions with Synaptic Vesicle 2 Proteins and the GABAA Receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SV2C x SV2A x SV2B Drugs, Indications, Patents Synapse [synapse.patsnap.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- To cite this document: BenchChem. [Padsevonil's Binding Affinity for SV2 Isoforms: A
 Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b609823#padsevonil-binding-affinity-for-sv2a-sv2b-and-sv2c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com